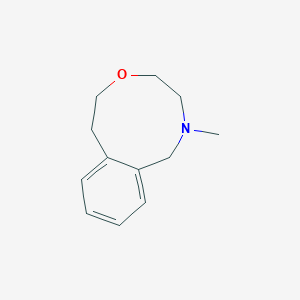
Acetic acid;octa-2,6-diene-1,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;octa-2,6-diene-1,8-diol is a chemical compound with the molecular formula C10H18O4. It is characterized by the presence of both acetic acid and diol functional groups, making it a versatile compound in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octa-2,6-diene-1,8-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using reagents such as osmium tetroxide or potassium permanganate, which add hydroxyl groups to the double bonds of alkenes, resulting in the formation of diols .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. For example, the use of palladium-catalyzed reactions can facilitate the addition of hydroxyl groups to alkenes under mild conditions, making the process efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;octa-2,6-diene-1,8-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halides, other functionalized derivatives
Aplicaciones Científicas De Investigación
Acetic acid;octa-2,6-diene-1,8-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which acetic acid;octa-2,6-diene-1,8-diol exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound’s hydroxyl groups are converted to carbonyl groups through the transfer of electrons to the oxidizing agent . In biological systems, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-2,6-octadiene-1,8-diol diacetate: This compound shares a similar structure but includes acetoxy groups instead of hydroxyl groups.
2,6-Octadiene-1,8-diol, 2,6-dimethyl-: Another similar compound with a slightly different arrangement of functional groups.
Uniqueness
Acetic acid;octa-2,6-diene-1,8-diol is unique due to its combination of acetic acid and diol functional groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in both research and industry.
Propiedades
Número CAS |
127635-22-7 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
acetic acid;octa-2,6-diene-1,8-diol |
InChI |
InChI=1S/C8H14O2.C2H4O2/c9-7-5-3-1-2-4-6-8-10;1-2(3)4/h3-6,9-10H,1-2,7-8H2;1H3,(H,3,4) |
Clave InChI |
GATIEVKHMBBUKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(CC=CCO)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
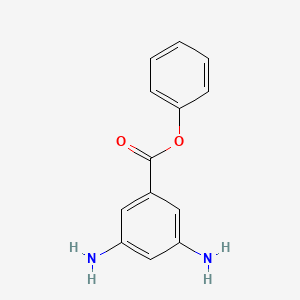
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
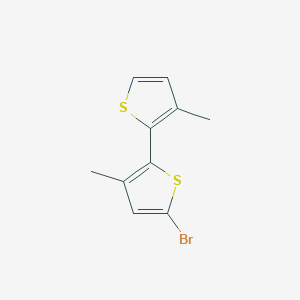
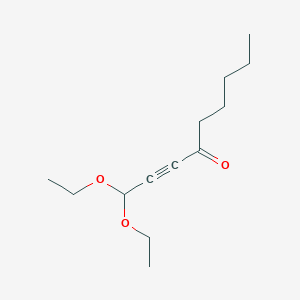
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
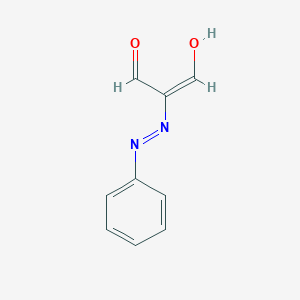
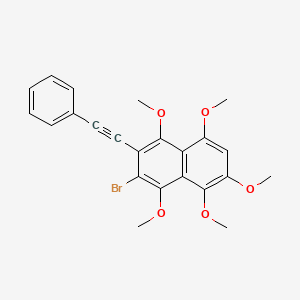
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
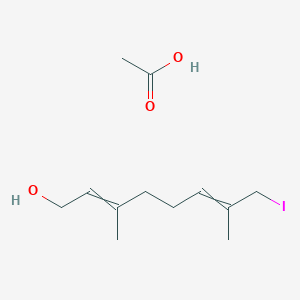

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
